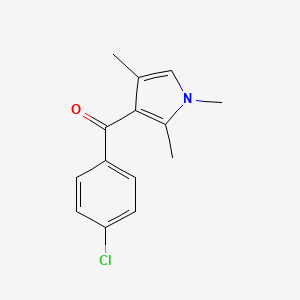
(4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-chlorophenyl group and a 1,2,4-trimethyl-1H-pyrrol-3-yl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1,2,4-trimethylpyrrole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(1H-pyrrol-3-yl)methanone
- (4-chlorophenyl)(2,4-dimethyl-1H-pyrrol-3-yl)methanone
- (4-chlorophenyl)(1,2-dimethyl-1H-pyrrol-3-yl)methanone
Uniqueness
(4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone is unique due to the presence of three methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds.
Properties
CAS No. |
62128-48-7 |
|---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1,2,4-trimethylpyrrol-3-yl)methanone |
InChI |
InChI=1S/C14H14ClNO/c1-9-8-16(3)10(2)13(9)14(17)11-4-6-12(15)7-5-11/h4-8H,1-3H3 |
InChI Key |
LSEQPVWNEDHXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















